
Phenprocoumon Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenprocoumon Glucuronide is a metabolite of phenprocoumon, a long-acting oral anticoagulant used for the prevention and treatment of thromboembolic disorders. Phenprocoumon itself is a coumarin derivative that acts as a vitamin K antagonist, inhibiting the synthesis of coagulation factors II, VII, IX, and X . This compound is formed through the glucuronidation process, where phenprocoumon is conjugated with glucuronic acid, making it more water-soluble and easier to excrete from the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenprocoumon Glucuronide involves the enzymatic reaction of phenprocoumon with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver. The reaction conditions include an aqueous environment with a suitable pH and temperature to facilitate the enzymatic activity .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of phenprocoumon from biological samples, followed by its enzymatic conversion to this compound using UGT enzymes. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Phenprocoumon Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can break down the glucuronide conjugate back into phenprocoumon and glucuronic acid. Conjugation reactions involve the addition of other molecules to the glucuronide moiety, further increasing its solubility .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.
Conjugation: Enzymatic conditions with UGT enzymes facilitate the conjugation of phenprocoumon with glucuronic acid.
Major Products Formed
Hydrolysis: Phenprocoumon and glucuronic acid.
Conjugation: Various glucuronide conjugates depending on the specific enzyme and substrate involved.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics
Phenprocoumon is primarily metabolized in the liver and excreted as a glucuronide conjugate. Studies indicate that approximately 90% of phenprocoumon excreted in urine is in the glucuronide form, highlighting the importance of this metabolite in understanding the drug's pharmacokinetics and therapeutic efficacy . The conversion to glucuronide facilitates renal excretion and influences the drug's half-life, which averages around 150 hours .
Therapeutic Uses
Phenprocoumon is utilized for the prophylaxis and treatment of various thromboembolic disorders, including:
- Atrial Fibrillation : Reduces the risk of stroke associated with irregular heart rhythms.
- Venous Thrombosis : Prevents blood clots in veins, particularly after surgery or prolonged immobility.
- Pulmonary Embolism : Treats blood clots that travel to the lungs.
- Post-surgical Prophylaxis : Used after heart bypass surgery and artificial heart valve placement to prevent clot formation .
The effectiveness of phenprocoumon is monitored through prothrombin time, specifically the international normalized ratio (INR), which guides dosage adjustments based on individual patient responses .
Drug Interactions and Safety
Phenprocoumon glucuronide plays a crucial role in understanding drug interactions. The metabolism of phenprocoumon can be affected by various factors, including genetic polymorphisms in liver enzymes such as CYP2C9 and VKORC1. These genetic variations can lead to differences in drug metabolism, necessitating careful monitoring of INR levels during therapy .
Case Studies
- Case Study on Drug Interaction : A study involving patients on both phenprocoumon and other anticoagulants revealed that the presence of glucuronide metabolites significantly influenced the efficacy and safety profiles of these drugs. Patients exhibited varied responses based on their metabolic profiles, underscoring the need for personalized medicine approaches .
- Long-term Treatment Outcomes : In a cohort study analyzing long-term phenprocoumon therapy outcomes, researchers found that patients with stable INR levels had lower incidences of thromboembolic events. The study highlighted the importance of glucuronidation in maintaining therapeutic levels over extended periods .
Wirkmechanismus
Phenprocoumon Glucuronide itself does not have a direct mechanism of action as it is a metabolite. its formation and excretion are crucial for the regulation of phenprocoumon levels in the body. Phenprocoumon inhibits vitamin K reductase, leading to a depletion of the reduced form of vitamin K (vitamin KH2). This inhibition prevents the gamma-carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins, thereby limiting the activation of coagulation factors .
Vergleich Mit ähnlichen Verbindungen
Phenprocoumon Glucuronide can be compared with other glucuronide conjugates of anticoagulants such as:
Warfarin Glucuronide: Similar in function as a metabolite of warfarin, another vitamin K antagonist.
Acenocoumarol Glucuronide: A metabolite of acenocoumarol, which also acts as a vitamin K antagonist.
Ximelagatran Glucuronide: A metabolite of ximelagatran, an oral thrombin inhibitor .
This compound is unique due to its specific formation from phenprocoumon and its role in the metabolism and excretion of this particular anticoagulant. Its study provides valuable insights into the pharmacokinetics and pharmacodynamics of phenprocoumon, aiding in the optimization of anticoagulant therapies .
Biologische Aktivität
Phenprocoumon Glucuronide is a significant metabolite of phenprocoumon, a long-acting oral anticoagulant widely used in the prevention and treatment of thromboembolic disorders. Understanding its biological activity is crucial for comprehending its pharmacokinetics, pharmacodynamics, and potential interactions with other drugs.
Overview of Phenprocoumon and Its Metabolite
Phenprocoumon, a coumarin derivative, functions primarily as a vitamin K antagonist. It inhibits the synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X, leading to an anticoagulated state. The glucuronidation of phenprocoumon to form this compound is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver, facilitating its excretion and reducing its pharmacological activity.
This compound does not exert direct anticoagulant effects; instead, it plays a crucial role in the metabolism and elimination of phenprocoumon. The formation of this glucuronide increases the solubility of phenprocoumon, promoting its renal excretion. The inhibition of vitamin K epoxide reductase (VKOR) by phenprocoumon leads to a depletion of the active form of vitamin K, which is essential for the carboxylation and activation of clotting factors.
Pharmacokinetics
Research indicates that approximately 90% of excreted phenprocoumon is found in the glucuronide form . The pharmacokinetic profile shows that the half-life of this compound is longer than that of its parent compound, contributing to sustained anticoagulation effects over time.
Case Studies and Clinical Implications
A nested case-control study involving 246,220 patients using phenprocoumon highlighted significant risks associated with drug interactions. For instance, concomitant use with clopidogrel increased the odds ratio (OR) for serious bleeding to 1.83 (95% CI: 1.41-2.36) . This underscores the importance of monitoring drug interactions in patients receiving phenprocoumon therapy.
Table 1: Summary of Drug Interactions with Phenprocoumon
Drug | Interaction Type | Odds Ratio (OR) | 95% Confidence Interval (CI) |
---|---|---|---|
Clopidogrel | Increased bleeding risk | 1.83 | 1.41 - 2.36 |
Proton Pump Inhibitors | Increased bleeding risk | 1.56 | 1.40 - 1.74 |
Heparins | Increased bleeding risk | 2.66 | Not specified |
Chemical Reactions and Analysis
This compound undergoes various chemical reactions, including hydrolysis and conjugation. Hydrolysis can revert it back to phenprocoumon and glucuronic acid under acidic or basic conditions. The metabolic pathways involving UGT enzymes are critical for understanding how this compound interacts with other substances in the body.
Table 2: Chemical Reactions Involving this compound
Reaction Type | Conditions | Products |
---|---|---|
Hydrolysis | Acidic/Basic conditions | Phenprocoumon + Glucuronic Acid |
Conjugation | Enzymatic conditions | Various glucuronide conjugates |
Research Applications
This compound serves multiple research purposes:
- Chemistry : It is used as a model compound for studying glucuronidation processes.
- Biology : It aids in understanding the metabolism and excretion mechanisms of phenprocoumon.
- Medicine : Insights into pharmacokinetics help refine anticoagulant therapies.
- Clinical Research : Investigating drug interactions and adverse effects related to bleeding risks enhances patient safety .
Eigenschaften
CAS-Nummer |
60002-13-3 |
---|---|
Molekularformel |
C₂₄H₂₄O₉ |
Molekulargewicht |
470.47 |
Synonyme |
2-Oxo-3-(1-phenylpropyl)-2H-1-benzopyran-4-yl-β-D-glucopyranosiduronic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.